

Unveiling the Ultraviolet Landscape: A Technical Guide to the HgXe Lamp Spectrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mercury;xenon

Cat. No.: B14626768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet (UV) spectrum produced by Mercury-Xenon (HgXe) arc lamps. HgXe lamps are powerful tools in various scientific and industrial applications, particularly in fields requiring high-intensity UV radiation such as photochemistry, materials science, and crucially, in the pharmaceutical industry for drug development and stability testing. This document details the spectral characteristics, provides a standardized protocol for its measurement, and illustrates a key application in drug photostability testing.

The HgXe Lamp: A Hybrid Spectrum of Light

A Mercury-Xenon (HgXe) arc lamp is a high-intensity discharge lamp that combines the spectral properties of both xenon and mercury. The result is a broad, continuous spectrum from the xenon gas, overlaid with the characteristic, intense spectral lines of mercury, particularly in the ultraviolet and visible regions.^[1] This unique combination makes HgXe lamps an invaluable tool for applications demanding high-intensity, broadband UV radiation with pronounced peaks at specific wavelengths.

The spectral output of an HgXe lamp is a composite of two primary phenomena:

- Xenon Continuum: The high-pressure xenon gas provides a continuous emission spectrum that spans from the deep UV (around 185 nm) through the visible and into the infrared (up to

2500 nm).[1][2] This continuum is similar to that of a pure xenon lamp and approximates the spectral distribution of sunlight.[1]

- Mercury Line Spectrum: The addition of mercury results in the superposition of its strong, discrete emission lines. These mercury lines are particularly prominent in the UV and visible portions of the spectrum, offering high irradiance at specific wavelengths.[1] The UV output of an HgXe lamp is therefore significantly enhanced compared to a pure xenon lamp, with sharper and more intense peaks.[1]

The choice of window material for the lamp, typically fused silica, influences the transmission of the shortest UV wavelengths.[1] For applications where the generation of ozone is a concern (wavelengths below 260 nm), ozone-free versions of these lamps are available with coatings that block these deep UV emissions.[3]

Quantitative Spectral Data

The following table summarizes the prominent spectral lines in the ultraviolet and visible regions for a typical Mercury-Xenon lamp. It is important to note that the relative intensities and the continuum background can vary depending on the specific lamp model, power, and operating conditions.

Wavelength (nm)	Relative Intensity (Arbitrary Units)	Region
253.7	65	UV-C
265.2	30	UV-C
280.4	25	UV-B
296.7	50	UV-B
302.2	60	UV-B
313.2	85	UV-B
334.1	20	UV-A
365.0	100	UV-A
404.7	40	Visible (Violet)
435.8	90	Visible (Blue)
546.1	75	Visible (Green)
577.0	55	Visible (Yellow)
579.1	55	Visible (Yellow)

Note: The relative intensities are normalized to the most intense line at 365.0 nm and are indicative. Actual values may vary.

Experimental Protocol: Measuring the Spectral Output of an HgXe Lamp

A precise understanding of the spectral output of an HgXe lamp is critical for reproducible experimental results. The following protocol outlines a standard method for measuring the spectral irradiance of an HgXe lamp using a spectroradiometer.

3.1. Equipment

- HgXe arc lamp and power supply

- Lamp housing with appropriate ventilation
- Spectroradiometer (e.g., a CCD-based spectrometer) with a cosine corrector or integrating sphere as the input optic
- Fiber optic cable
- Computer with spectral acquisition software
- Calibrated light source for irradiance calibration (e.g., a deuterium-tungsten halogen lamp)
- UV protective eyewear and clothing

3.2. Methodology

- Safety Precautions: Before beginning, ensure all safety protocols are in place. HgXe lamps emit intense UV radiation that can cause severe eye and skin damage.^[3] Always wear appropriate UV-protective eyewear and clothing. Ensure the lamp housing is in a well-ventilated area to prevent the accumulation of ozone, a toxic gas produced by deep UV radiation.^[3]
- System Setup:
 - Assemble the HgXe lamp within its housing according to the manufacturer's instructions.
 - Connect the lamp to its power supply.
 - Position the input optic (cosine corrector or integrating sphere) of the spectroradiometer at a defined distance from the lamp output. This distance should be kept constant for all measurements.
 - Connect the input optic to the spectroradiometer via a fiber optic cable.
 - Connect the spectroradiometer to the computer.
- Spectroradiometer Calibration:

- For absolute irradiance measurements, the spectroradiometer must be calibrated using a standard light source with a known spectral output.
- Replace the HgXe lamp with the calibrated light source and acquire a calibration file according to the spectroradiometer manufacturer's instructions. This file will be used to convert the raw signal (in counts) to spectral irradiance (in $\text{W/m}^2/\text{nm}$).

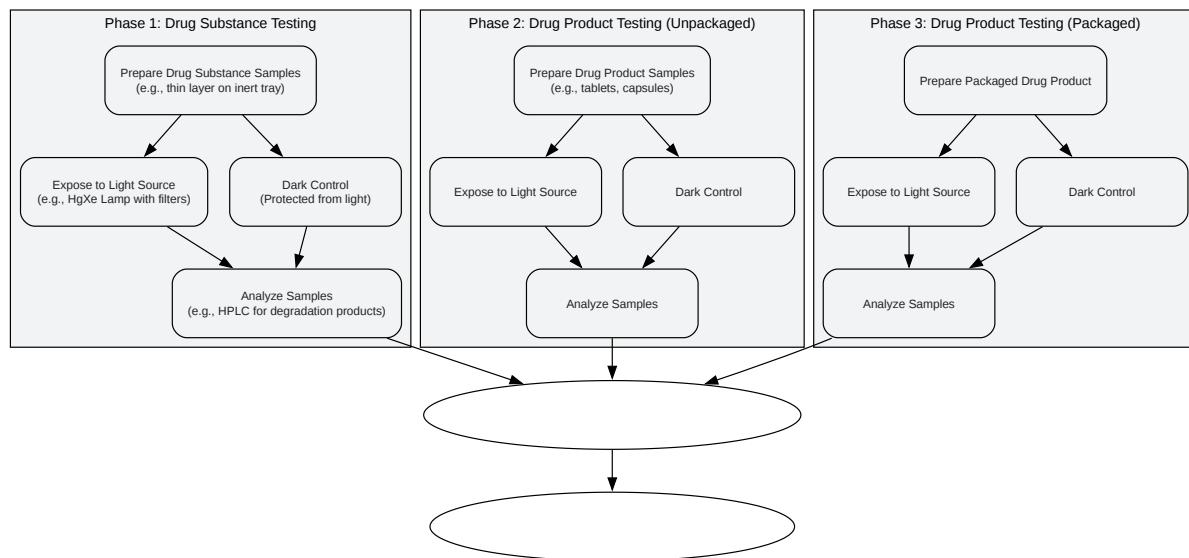
• Lamp Warm-up:

- Turn on the HgXe lamp and allow it to stabilize for the manufacturer-recommended warm-up period (typically 15-30 minutes). The spectral output can change significantly during this time.

• Data Acquisition:

- Open the spectral acquisition software on the computer.
- Set the integration time of the spectrometer. This is the duration over which the detector collects light for a single measurement. Adjust the integration time to achieve a strong signal without saturating the detector (typically 70-90% of the maximum signal intensity).
- Take a dark measurement by blocking all light from entering the spectrometer. This background signal will be subtracted from subsequent measurements.
- Acquire the spectrum of the HgXe lamp. It is recommended to average multiple scans to improve the signal-to-noise ratio.

• Data Processing:


- Apply the irradiance calibration file to the raw data to obtain the spectral irradiance of the lamp.
- The data can then be plotted as spectral irradiance versus wavelength to visualize the lamp's output.

Application in Drug Development: Photostability Testing

A critical application of HgXe lamps in the pharmaceutical industry is in the photostability testing of new drug substances and products. Regulatory agencies such as the International Council for Harmonisation (ICH) require photostability testing to ensure that light exposure does not result in unacceptable changes to the drug's identity, purity, and potency. The ICH Q1B guideline provides a framework for this testing.^{[4][5]} Xenon arc lamps are a recommended light source in these guidelines as their spectral output is similar to daylight.^[5]

Experimental Workflow for ICH Q1B Photostability Testing

The following diagram illustrates a typical workflow for photostability testing of a new drug product according to ICH Q1B guidelines.

[Click to download full resolution via product page](#)

Workflow for ICH Q1B Photostability Testing.

This workflow demonstrates the systematic approach to evaluating the effect of light on a new drug, from the active pharmaceutical ingredient to the final packaged product. The use of a well-characterized light source like an HgXe lamp is paramount for obtaining reliable and reproducible data that meets regulatory standards.

Conclusion

The Mercury-Xenon arc lamp is a versatile and powerful tool for researchers and drug development professionals. Its unique spectral characteristics, combining a continuous UV-Visible spectrum with intense mercury emission lines, make it highly suitable for a range of applications, most notably in the critical area of drug photostability testing. A thorough understanding of its spectral output, coupled with standardized measurement protocols, is essential for harnessing its full potential in scientific research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hamamatsu.com [hamamatsu.com]
- 2. Mercury xenon light sources (HgXe) Quantum Design Europe | Quantum Design [qd-europe.com]
- 3. Hg-Xe Lamp - Mercury-Xenon Lamps [newport.com]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- To cite this document: BenchChem. [Unveiling the Ultraviolet Landscape: A Technical Guide to the HgXe Lamp Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14626768#understanding-the-uv-spectrum-of-a-hgxe-lamp>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com